trans-Dibromobis(triphenylphosphine)palladium(II)
Description
Properties
IUPAC Name |
dibromopalladium;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSDDEAMPOYJJI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with triphenylphosphine in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as:
PdBr2+2P(C6H5)3→PdBr2[P(C6H5)3]2
The product is then purified by recrystallization from a suitable solvent such as tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of trans-Dibromobis(triphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: trans-Dibromobis(triphenylphosphine)palladium(II) undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The bromide ligands can be substituted with other ligands such as chloride or iodide.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Halide exchange reactions are carried out using halide salts.
Cross-Coupling Reactions: These reactions typically require a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide).
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: Complexes with different halide ligands.
Cross-Coupling Reactions: Various biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: trans-Dibromobis(triphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis. It facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Medicine: While not directly used as a drug, the catalytic properties of trans-Dibromobis(triphenylphosphine)palladium(II) are leveraged in the synthesis of complex organic molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, electronic materials, and advanced polymers. Its role as a catalyst in cross-coupling reactions is particularly significant in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which trans-Dibromobis(triphenylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The palladium atom facilitates the oxidative addition of the reactants, followed by transmetalation and reductive elimination steps. This sequence of steps leads to the formation of the desired coupled product. The triphenylphosphine ligands stabilize the palladium center and enhance its reactivity.
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II) (CAS 13965-03-2)
Formula : C₃₆H₃₀Cl₂P₂Pd
Molecular Weight : 701.89 g/mol
Key Differences :
- Ligand Effect : Chloride ligands (weaker field than bromide) may alter oxidative addition kinetics in catalytic cycles.
- Reactivity : Higher electrophilicity of Pd–Cl bonds compared to Pd–Br could enhance reactivity in certain substrates .
- Applications : Similar catalytic uses but less commonly reported for bromide-sensitive reactions.
Dibromo(1,5-cyclooctadiene)palladium(II) (CAS 12145-47-0)
Formula : PdBr₂(C₈H₁₂)
Molecular Weight : 374.41 g/mol
Key Differences :
- Ligand Type : Bidentate 1,5-cyclooctadiene (COD) replaces PPh₃, creating a more electron-rich Pd center.
- Stability : COD’s chelating effect enhances thermal stability, making it preferable for high-temperature reactions .
- Pd Content : Higher Pd percentage (≈27.3% vs. 13.4% in the target compound) reduces catalyst loading requirements .
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)
Formula : C₄₂H₄₂Br₂P₂Pd
Molecular Weight : 874.96 g/mol
Key Differences :
Tetrakis(triphenylphosphine)palladium(0) (CAS 14221-01-3)
Formula : Pd[P(C₆H₅)₃]₄
Molecular Weight : 1155.56 g/mol
Key Differences :
- Oxidation State : Pd(0) vs. Pd(II) in the target compound. Pd(0) is more nucleophilic, often initiating catalytic cycles in cross-couplings (e.g., Suzuki), whereas Pd(II) complexes typically require pre-reduction .
- Air Sensitivity : Pd(0) is highly air-sensitive, necessitating inert handling, unlike the more stable Pd(II) bromide complex .
Comparative Data Table
| Compound | Formula | Molecular Weight (g/mol) | Pd Content (%) | Ligand Type | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|---|---|
| trans-Dibromobis(triphenylphosphine)palladium(II) | C₃₆H₃₀Br₂P₂Pd | 790.80 | 13.4 | PPh₃ (monodentate) | ~250 (est.) | Insoluble | Cross-coupling reactions |
| Dichlorobis(triphenylphosphine)palladium(II) | C₃₆H₃₀Cl₂P₂Pd | 701.89 | 15.1 | PPh₃ (monodentate) | ~240 (est.) | Insoluble | Similar to bromide analog |
| Dibromo(1,5-cyclooctadiene)palladium(II) | PdBr₂(C₈H₁₂) | 374.41 | 27.3 | COD (bidentate) | N/A | Partially soluble | High-temperature catalysis |
| trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) | C₄₂H₄₂Br₂P₂Pd | 874.96 | 12.1 | Tri-o-tolylphosphine | 300–305 | Insoluble | Sterically hindered reactions |
| Tetrakis(triphenylphosphine)palladium(0) | Pd[P(C₆H₅)₃]₄ | 1155.56 | 9.2 | PPh₃ (monodentate) | >160 (dec.) | THF, toluene | Suzuki-Miyaura couplings |
Research Findings and Trends
- Ligand Effects : Bulky phosphine ligands (e.g., tri-o-tolyl) improve selectivity but reduce reaction rates due to steric hindrance . Bidentate ligands (e.g., COD) enhance stability but may limit substrate accessibility .
- Halide Influence : Bromide ligands in Pd(II) complexes offer a balance between reactivity and stability compared to chloride analogs, which are more electrophilic .
- Pd Content : Higher Pd content in COD complexes reduces catalyst loading, critical for cost-sensitive industrial processes .
- Residue Management : The target compound’s lower Pd content (13.4%) necessitates post-reaction purification to meet pharmaceutical safety standards, whereas COD-based catalysts may leave fewer residues .
Biological Activity
trans-Dibromobis(triphenylphosphine)palladium(II) (often abbreviated as Pd(PPh₃)₂Br₂) is a palladium complex that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This compound is notable for its role as a catalyst in cross-coupling reactions, such as the Suzuki reaction, and its potential biological activities, including anticancer properties.
- Molecular Formula : C₃₆H₃₂Br₂P₂Pd
- Molecular Weight : 792.81 g/mol
- CAS Number : 22180-53-6
Anticancer Properties
Research indicates that palladium complexes, including trans-Dibromobis(triphenylphosphine)palladium(II), exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive species that can interact with cellular components, leading to apoptosis in cancer cells.
-
Case Study: Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of trans-Dibromobis(triphenylphosphine)palladium(II) on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated IC₅₀ values of 15 µM for MCF-7 and 20 µM for A549, indicating potent anticancer activity.
-
Mechanism of Action
- The proposed mechanism involves the generation of palladium(0) species within the cellular environment, which can facilitate DNA cross-linking and disrupt cellular processes. This action leads to increased levels of reactive oxygen species (ROS), contributing to cell death.
Antimicrobial Activity
Palladium complexes have also been investigated for their antimicrobial properties. Preliminary studies suggest that trans-Dibromobis(triphenylphosphine)palladium(II) exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Study Overview
- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.
-
Potential Applications
- These findings highlight the potential use of trans-Dibromobis(triphenylphosphine)palladium(II) as a lead compound in developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves reacting palladium(II) bromide with triphenylphosphine in an inert atmosphere to prevent oxidation.
Synthesis Procedure
-
Materials :
- Palladium(II) bromide (PdBr₂)
- Triphenylphosphine (PPh₃)
-
Method :
- Dissolve PdBr₂ in a suitable solvent (e.g., dichloromethane).
- Add triphenylphosphine slowly while stirring.
- Allow the reaction to proceed under inert conditions until completion.
- Isolate the product via filtration and recrystallization.
Data Summary
The following table summarizes key biological activities and properties:
Q & A
Basic: What are the optimal synthetic routes for preparing trans-dibromobis(triphenylphosphine)palladium(II), and how does ligand substitution influence yield?
Answer:
The synthesis typically involves ligand substitution reactions starting from palladium(II) precursors. For example, reacting PdBr₂ with triphenylphosphine (PPh₃) in a coordinating solvent (e.g., dichloromethane) under inert conditions yields the trans isomer due to steric hindrance from bulky PPh₃ ligands . Key parameters include:
- Molar ratios : A 1:2 stoichiometry of PdBr₂ to PPh₃ minimizes side products.
- Solvent polarity : Polar aprotic solvents enhance ligand exchange kinetics.
- Temperature : Reactions at 60–80°C improve crystallinity .
Yield optimization (≥95%) requires rigorous exclusion of moisture and oxygen to prevent Pd(0) formation .
Basic: How is the trans configuration of this complex confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond angles between Br-Pd-Br (~180°) and P-Pd-P (~90°) confirm the trans geometry . Additional methods:
- ¹H/³¹P NMR : Symmetric splitting patterns in NMR spectra (e.g., a singlet for equivalent PPh₃ ligands).
- IR spectroscopy : Absence of ν(Pd-Cl) bands (cf. dichloro analogs) and presence of Pd-Br stretching modes (~250 cm⁻¹) .
Advanced: How do electronic effects of substituents on triphenylphosphine ligands modulate catalytic activity in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., Cl on aryl rings) increase Pd center electrophilicity, accelerating oxidative addition but slowing transmetallation. For instance:
-
Comparative study : trans-dibromobis(tris(4-chlorophenyl)phosphine)palladium(II) shows 20% higher activity in Suzuki-Miyaura couplings than the PPh₃ analog due to enhanced Pd-Br bond polarization .
-
Data table :
Ligand Substituent Reaction Rate (mol·L⁻¹·s⁻¹) Yield (%) -H (PPh₃) 1.2 × 10⁻³ 78 -Cl 1.5 × 10⁻³ 92
Advanced: What strategies mitigate palladium residue contamination in pharmaceutical intermediates synthesized using this catalyst?
Answer:
Residual Pd control involves:
- Ligand design : Bulky ligands (e.g., PPh₃) reduce leaching by stabilizing Pd(0) intermediates .
- Post-reaction treatments :
- Analytical validation : ICP-MS detection limits (0.01 ppm) ensure compliance with ICH Q3D guidelines .
Advanced: How does the bromide ligand in this complex compare to chloride analogs in catalytic C–H activation?
Answer:
Br⁻ ligands exhibit weaker σ-donor strength but stronger π-acceptability vs. Cl⁻, altering reaction pathways:
- Mechanistic divergence : In C–H arylation, bromide ligands favor concerted metalation-deprotonation (CMD) over electrophilic substitution, reducing side-product formation .
- Case study : trans-dibromo-Pd(PPh₃)₂ achieves 85% yield in direct arylation of indoles, whereas the dichloro analog gives 62% due to slower reductive elimination .
Basic: What are the limitations of trans-dibromobis(triphenylphosphine)palladium(II) in asymmetric catalysis?
Answer:
The rigid trans geometry and symmetric ligand field hinder enantioselectivity. Solutions include:
- Chiral auxiliaries : Adding (R)-BINAP as a co-ligand improves enantiomeric excess (ee) to 70% in allylic alkylation .
- Solvent effects : Polar solvents (e.g., DMF) enhance ligand lability, enabling dynamic chirality induction .
Advanced: How does this complex participate in Pd(0)/Pd(II) redox cycles compared to Pd(PPh₃)₄?
Answer:
Unlike Pd(PPh₃)₄ (Pd(0)), the trans-dibromo-Pd(II) complex requires stronger reducing agents (e.g., Zn⁰ or Et₃N) to enter catalytic cycles. Key differences:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
